Cystothiazole B

Description

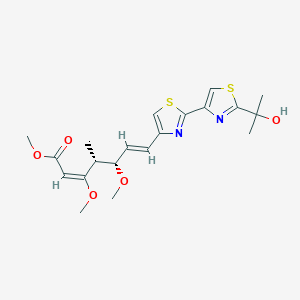

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H26N2O5S2 |

|---|---|

Poids moléculaire |

438.6 g/mol |

Nom IUPAC |

methyl (2E,4R,5S,6E)-7-[2-[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate |

InChI |

InChI=1S/C20H26N2O5S2/c1-12(16(26-5)9-17(23)27-6)15(25-4)8-7-13-10-28-18(21-13)14-11-29-19(22-14)20(2,3)24/h7-12,15,24H,1-6H3/b8-7+,16-9+/t12-,15+/m1/s1 |

Clé InChI |

DEBRBEDKRGQAPL-RPKNRIRISA-N |

SMILES isomérique |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)/C(=C\C(=O)OC)/OC |

SMILES canonique |

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)C(=CC(=O)OC)OC |

Synonymes |

cystothiazole B cystothiazole-B |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cystothiazole B from Cystobacter fuscus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxobacteria continue to be a prolific source of novel secondary metabolites with diverse biological activities. Among these, the cystothiazoles, produced by the myxobacterium Cystobacter fuscus, represent a class of bithiazole-type antibiotics with significant antifungal and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cystothiazole B, a hydroxylated analog of the more abundant Cystothiazole A. Detailed methodologies for the fermentation of C. fuscus, extraction and purification of cystothiazoles, and analytical characterization are presented. Furthermore, this document summarizes the key quantitative data and elucidates the mechanism of action of this promising class of natural products.

Introduction

In the ongoing search for novel bioactive compounds, myxobacteria have emerged as a particularly fruitful phylum, yielding a number of structurally unique and biologically potent secondary metabolites. During a screening program for antifungal agents active against the phytopathogenic fungus Phytophthora capsici, researchers identified a strain of Cystobacter fuscus (AJ-13278), isolated from a soil sample in Kamakura, Japan, as a producer of antifungal substances.[1] Subsequent investigation led to the isolation and characterization of two new bithiazole-type antibiotics, designated Cystothiazole A and B.[1][2] These compounds are structurally related to myxothiazol, another myxobacterial metabolite.[1]

This compound (C₂₀H₂₆N₂O₅S₂) is a minor congener of Cystothiazole A (C₂₀H₂₆N₂O₄S₂), differing by the presence of a hydroxyl group on the isopropyl moiety.[1] While both compounds exhibit a broad antifungal spectrum, Cystothiazole A has demonstrated more potent activity.[1] The primary mechanism of action for these compounds is the inhibition of the mitochondrial respiratory chain, specifically targeting NADH oxidation.[1][2][3][4] This guide focuses on the technical aspects of this compound's discovery and isolation, providing valuable protocols and data for researchers in natural product chemistry, drug discovery, and related fields.

Fermentation of Cystobacter fuscus

The production of cystothiazoles is achieved through submerged fermentation of Cystobacter fuscus. The process involves a two-stage cultivation to ensure robust growth and secondary metabolite production.

Experimental Protocol: Fermentation

2.1.1. Seed Culture Preparation:

-

A loopful of a slant culture of C. fuscus grown on vy/2 medium (0.5% baker's yeast, 0.1% CaCl₂·H₂O, 0.5 µg/ml cyanocobalamin, 1.5% Bacto agar, pH 7.2) is inoculated into a 300-ml Erlenmeyer flask containing 70 ml of the seed medium.[1]

-

Seed Medium Composition: 1% Casitone (Difco), 0.5% baker's yeast, 0.2% Malt extract (Difco), 0.1% Yeast extract (Difco), 0.1% MgSO₄·H₂O, 0.3% Mg₃(PO₄)₂·8H₂O, 1% HEPES, and 0.05% Bacto agar.[1]

-

The flask is incubated on a rotary shaker at 180 rpm for 3 days at 28°C.[1]

2.1.2. Production Culture:

-

Five milliliters of the seed culture are used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of the production medium.[1]

-

The production medium has the same composition as the seed medium.[1]

-

The production culture is incubated on a rotary shaker at 180 rpm at 28°C for 4 days.[1] To enhance the production of cystothiazoles, an adsorbent resin can be added to the fermentation broth.[5][6]

Isolation and Purification of this compound

This compound is isolated from the culture broth and mycelia of C. fuscus through a series of extraction and chromatographic steps.

Experimental Protocol: Extraction and Purification

-

Extraction: The culture broth is centrifuged to separate the supernatant and the bacterial cells. The cells are extracted with acetone, and the acetone extract is concentrated. The resulting aqueous suspension is then extracted with ethyl acetate. The supernatant is also extracted with ethyl acetate.[7]

-

Crude Extract Preparation: The organic layers from both the cell and supernatant extractions are combined and concentrated to yield a crude extract.[7]

-

Initial Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Further Purification by HPLC: The fraction containing cystothiazoles is further purified by normal-phase High-Performance Liquid Chromatography (HPLC).[1]

-

This multi-step purification process yields pure this compound as a colorless powder.[1]

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: Physicochemical Properties

| Property | Cystothiazole A | This compound |

| Molecular Formula | C₂₀H₂₆N₂O₄S₂ | C₂₀H₂₆N₂O₅S₂ |

| Mass (FAB-MS) | m/z 423 [M+H]⁺ | m/z 439 [M+H]⁺ |

| UV λmax (MeOH) | 225, 314 nm | Similar to A |

| Appearance | Colorless Powder | Colorless Powder |

Table 1: Physicochemical properties of Cystothiazoles A and B.[1]

Quantitative Data: ¹H NMR Data (in CDCl₃)

A detailed comparison of the ¹H NMR spectral data for Cystothiazoles A and B reveals key structural similarities and the distinguishing feature of this compound. The primary difference is the presence of signals corresponding to a hydroxylated isopropyl group in this compound.[1]

| Proton | Cystothiazole A (δ ppm) | This compound (δ ppm) |

| H-2 | 7.49 (s) | 7.48 (s) |

| H-4 | 5.25 (dd) | 5.23 (dd) |

| H-5 | 2.58 (m), 2.37 (m) | 2.57 (m), 2.36 (m) |

| H-6 | 5.56 (dd) | 5.54 (dd) |

| H-7 | 5.39 (dd) | 5.37 (dd) |

| H-8 | 2.21 (m) | 2.20 (m) |

| H-9 | 1.01 (d) | 0.99 (d) |

| H-12 | 7.58 (s) | 7.57 (s) |

| H-14 | 3.19 (sept) | 4.05 (m) |

| H-15 | 1.25 (d) | 1.34 (s) |

| H-16 | 1.25 (d) | 1.34 (s) |

| 3-OMe | 3.86 (s) | 3.85 (s) |

| 1-OMe | 3.76 (s) | 3.75 (s) |

Table 2: Selected ¹H NMR data for Cystothiazoles A and B.[1]

Biological Activity and Mechanism of Action

Cystothiazoles exhibit potent antifungal activity but are inactive against bacteria.[1][2] Cystothiazole A is generally more active than this compound.[1]

Quantitative Data: Cytotoxic Activity

| Compound | IC₅₀ P388 (µg/ml) | IC₅₀ L1210 (µg/ml) | IC₅₀ KB (µg/ml) |

| Cystothiazole A | 1.1 | 1.3 | 1.3 |

| Myxothiazol | 0.1 | 0.1 | 0.1 |

Table 3: In vitro cytotoxic activity of Cystothiazole A and Myxothiazol.[1]

The mechanism of antifungal activity is attributed to the inhibition of the mitochondrial respiratory chain at the level of the cytochrome bc₁ complex (Complex III), leading to the inhibition of NADH oxidation.[1][4] This mode of action is shared with other β-methoxyacrylate antibiotics like myxothiazol.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action

Caption: Inhibition of the mitochondrial respiratory chain by this compound.

Conclusion

This compound, a minor metabolite from Cystobacter fuscus, represents an interesting member of the bithiazole class of antibiotics. Although less potent than its congener, Cystothiazole A, its discovery and characterization have contributed to the understanding of myxobacterial secondary metabolism and provided new scaffolds for antifungal drug development. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to isolate, study, and potentially modify this and related natural products. The elucidation of its mechanism of action as an inhibitor of the mitochondrial respiratory chain further solidifies the importance of this target for the development of novel antifungal agents. Further research into the biosynthesis of cystothiazoles and the structure-activity relationships within this class of compounds may lead to the development of new and more effective therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Analysis and Structural Elucidation of Cystothiazole B: A Technical Guide

Introduction

Cystothiazole B is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] It is a structural analogue of the more abundant Cystothiazole A, from which it differs by the presence of an additional hydroxyl group.[2] Like its parent compound, this compound exhibits notable antifungal and cytotoxic properties, which are attributed to the inhibition of the mitochondrial respiratory chain.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data, structural elucidation, and experimental protocols used in the characterization of this compound, intended for researchers in natural product chemistry, spectroscopy, and drug development.

Structural Elucidation

The structural determination of this compound was accomplished through a combination of detailed spectroscopic analysis and comparison with the well-characterized Cystothiazole A, and was ultimately confirmed by total synthesis.[2][3] High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula of this compound as C₂₀H₂₆N₂O₅S₂.[2]

A comparative analysis of the ¹H NMR spectra of Cystothiazoles A and B revealed a high degree of similarity, suggesting a common molecular scaffold.[2] The key difference was observed in the signals corresponding to the isopropyl group. In this compound, the signals for the methine proton (H-14) and one of the two methyl groups of the isopropyl moiety present in Cystothiazole A were absent. This, combined with the molecular formula indicating an additional oxygen atom, strongly suggested that this compound is the 14-hydroxy derivative of Cystothiazole A.[2] The absolute stereochemistry of the molecule was later unequivocally confirmed as [4R, 5S, 6(E)] through total chemical synthesis.[3]

References

The Molecular Siege: Unraveling the Mechanism of Action of Cystothiazole B

For Immediate Release

A Deep Dive into the Bioenergetic Disruption Caused by a Fungal Foe

Researchers, scientists, and drug development professionals are constantly seeking to understand the intricate mechanisms by which novel compounds exert their biological effects. This in-depth technical guide illuminates the core mechanism of action of Cystothiazole B, a bithiazole-type natural product with significant antifungal properties. By targeting the heart of cellular respiration, this compound offers a compelling case study in the strategic inhibition of vital bioenergetic pathways.

Executive Summary

The Electron Transport Chain: A Brief Overview

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane, responsible for generating the vast majority of cellular ATP through oxidative phosphorylation. Complex III plays a pivotal role in this process by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10H2) to cytochrome c. This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthase.

Mechanism of Action: Pinpointing the Attack

This compound, much like its well-studied structural analog myxothiazol, exerts its inhibitory effect by targeting the ubiquinol oxidation (Qo) site within the cytochrome b subunit of Complex III.[1][2][3] This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby preventing the transfer of its electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.

The inhibition at the Qo site leads to several critical downstream consequences:

-

Disruption of the Q-cycle: The Q-cycle is a complex process that allows for the efficient transfer of electrons from a two-electron carrier (ubiquinol) to a one-electron carrier (cytochrome c) while simultaneously pumping protons. By blocking the initial oxidation of ubiquinol, this compound effectively shuts down this entire cycle.

-

Collapse of the Mitochondrial Membrane Potential: The pumping of protons by Complex III is essential for maintaining the electrochemical gradient across the inner mitochondrial membrane. Inhibition by this compound leads to a dissipation of this gradient, crippling the cell's ability to produce ATP via oxidative phosphorylation.

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause widespread damage to cellular components.

The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.

Figure 1. Diagram illustrating the site of action for this compound within the mitochondrial electron transport chain.

Quantitative Analysis of Inhibitory Potency

| Compound | Target | Assay System | IC50 (µM) | Reference |

| Cystothiazole A | NADH Oxidase | Submitochondrial Membrane Fraction | 1.8 | [3] |

| This compound | NADH Oxidase | Submitochondrial Membrane Fraction | ~36 (Estimated) | Derived from[3] |

| Myxothiazol | NADH Oxidase | Submitochondrial Membrane Fraction | 2.1 | [3] |

Experimental Protocols

The determination of the inhibitory activity of this compound on mitochondrial Complex III can be achieved through a well-established spectrophotometric assay. The following protocol provides a detailed methodology for such an experiment.

Objective: To determine the IC50 value of this compound for the inhibition of mitochondrial Complex III activity.

Principle: The activity of Complex III is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay utilizes a substrate analog, decylubiquinol (DBH), to provide electrons to Complex III, and the reaction is initiated by the addition of oxidized cytochrome c. The rate of cytochrome c reduction is measured in the presence of varying concentrations of the inhibitor.

Materials:

-

Isolated mitochondria or purified Complex III

-

Potassium phosphate buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

Potassium cyanide (KCN) or Sodium Azide (NaN3) (to inhibit Complex IV)

-

Decylubiquinone

-

Sodium borohydride

-

Cytochrome c (from horse heart)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of decylubiquinol (DBH) by reducing decylubiquinone with sodium borohydride.

-

Prepare a stock solution of oxidized cytochrome c in buffer.

-

Prepare a serial dilution of this compound in the appropriate solvent.

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare the assay mixture containing potassium phosphate buffer, BSA, and KCN (or NaN3).

-

Add the mitochondrial preparation or purified Complex III to the cuvette.

-

Add the desired concentration of this compound (or solvent control). Incubate for a short period to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the reduced substrate, DBH.

-

Start the measurement by adding oxidized cytochrome c.

-

Monitor the increase in absorbance at 550 nm over time using the spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Complex III activity, by fitting the data to a suitable dose-response curve.

-

The following diagram outlines the workflow for determining the inhibitory effect of this compound on Complex III.

Figure 2. A flowchart depicting the key steps in the experimental determination of the IC50 value for this compound.

Conclusion and Future Directions

This compound represents a classic example of a natural product that has evolved to target a highly conserved and essential cellular process. Its mechanism of action as a mitochondrial Complex III inhibitor at the Qo site provides a clear rationale for its potent antifungal activity. Understanding this mechanism not only offers insights into fundamental bioenergetics but also provides a potential scaffold for the development of novel antifungal agents. Future research could focus on elucidating the precise structural interactions between this compound and the Qo binding pocket through co-crystallization studies. Furthermore, exploring the structure-activity relationships of the bithiazole core could lead to the design of more potent and selective inhibitors with therapeutic potential.

References

The Intricate Pathway of Cystothiazole B Biosynthesis in Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cystothiazoles, a family of potent antifungal compounds produced by myxobacteria, have garnered significant interest in the scientific community due to their unique structural features and promising biological activities. This technical guide provides an in-depth exploration of the biosynthesis of Cystothiazole B, a hydroxylated derivative of the more abundant Cystothiazole A, in the myxobacterium Cystobacter fuscus. The pathway involves a fascinating interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery, culminating in a specific hydroxylation step.

Core Biosynthetic Pathway of Cystothiazoles

The biosynthesis of the cystothiazole scaffold is orchestrated by a large, modular PKS/NRPS hybrid system encoded by the cta gene cluster. This intricate molecular assembly line utilizes simple precursor molecules to construct the complex cystothiazole core. Isotope labeling studies have revealed the building blocks of Cystothiazole A to be acetate, propionate, L-serine, L-methionine, and L-valine[1]. The polyketide portion of the molecule is derived from acetate and propionate, the characteristic bithiazole moiety originates from L-serine, the O-methyl groups are donated by L-methionine, and the isopropyl group is formed from L-valine, which serves as a precursor for isobutyryl-CoA[1].

The biosynthesis of this compound is a subsequent modification of the primary metabolite, Cystothiazole A. It is now understood that this compound is 14-hydroxycystothiazole A, formed through a biotransformation process where Cystothiazole A is hydroxylated by the producing organism, Cystobacter fuscus. This conversion is particularly prominent when the fermentation is carried out without the addition of an adsorbent resin, a common practice to maximize the yield of the primary, more active compound, Cystothiazole A.

Quantitative Data on Cystothiazole Production

The production of Cystothiazole A and B can be quantified from the fermentation broth of Cystobacter fuscus. The relative amounts of these two compounds are influenced by the culture conditions. In a typical fermentation without adsorbent resin, the yield of the hydroxylated derivative, this compound, is significantly lower than that of Cystothiazole A.

| Compound | Yield (mg) from Fermentation Broth |

| Cystothiazole A | 31.6 |

| This compound | 1.7 |

Note: Yields are based on a specific fermentation protocol and may vary depending on the culture conditions.

Key Enzymes and Genes in the Cystothiazole Biosynthetic Pathway

The cta gene cluster in Cystobacter fuscus harbors the genetic blueprint for the entire cystothiazole biosynthetic machinery. This cluster shows significant homology to the gene clusters responsible for the biosynthesis of other well-known myxobacterial metabolites, myxothiazol (mta) and melithiazol (mel)[2]. The core of the biosynthetic pathway is a series of PKS and NRPS modules that sequentially add and modify the precursor units.

While the complete enzymatic cascade for Cystothiazole A has been mapped based on the modular organization of the PKS/NRPS enzymes, the specific enzyme responsible for the final hydroxylation step to yield this compound has not been definitively characterized. However, based on the nature of the reaction—a specific hydroxylation—and the presence of cytochrome P450 monooxygenase genes in the genomes of other myxobacteria, it is highly probable that a P450-type enzyme is responsible for this conversion. Analysis of the cta gene cluster and its flanking regions is likely to reveal a candidate hydroxylase gene. Myxobacterial genomes are known to be rich in P450 genes, which play diverse roles in secondary metabolism[3].

Experimental Protocols

Quantitative Analysis of Cystothiazole A and B by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of Cystothiazole A and B from a Cystobacter fuscus fermentation broth.

a. Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 310 nm (based on the chromophore of the cystothiazole scaffold).

-

Quantification: Generate a standard curve using purified Cystothiazole A and B of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Gene Knockout of a Putative Hydroxylase Gene in Cystobacter fuscus via Homologous Recombination

This protocol provides a general framework for creating a targeted gene knockout to investigate the function of a candidate hydroxylase gene in this compound biosynthesis.

a. Construction of the Knockout Vector:

-

Identify the target hydroxylase gene in the cta gene cluster or its vicinity.

-

Amplify by PCR two DNA fragments (typically 1-2 kb each) corresponding to the upstream (left arm) and downstream (right arm) flanking regions of the target gene from C. fuscus genomic DNA.

-

Clone the left and right arms into a suicide vector (a plasmid that cannot replicate in C. fuscus) on either side of an antibiotic resistance cassette (e.g., kanamycin resistance).

-

The resulting vector will serve as the delivery vehicle for the knockout construct.

b. Transformation and Selection of Mutants:

-

Introduce the knockout vector into C. fuscus via electroporation or conjugation.

-

Select for single-crossover homologous recombination events by plating the transformed cells on agar plates containing the appropriate antibiotic.

-

To select for double-crossover events (which result in the replacement of the target gene with the resistance cassette), a counter-selection strategy (e.g., using a sacB gene for sucrose sensitivity) is often employed.

-

Confirm the gene knockout in the resulting mutant strains by PCR analysis using primers that flank the target gene and primers internal to the resistance cassette.

c. Phenotypic Analysis:

-

Cultivate the wild-type and mutant strains under conditions conducive to cystothiazole production.

-

Analyze the culture extracts by HPLC (as described in Protocol 1) to determine the production profile of Cystothiazole A and B.

-

Abolished production of this compound in the mutant strain, while Cystothiazole A production remains intact, would confirm the function of the knocked-out gene as the Cystothiazole A hydroxylase.

In Vitro Assay for Cytochrome P450 Monooxygenase Activity

This protocol describes a general approach to assay the activity of a candidate cytochrome P450 enzyme responsible for the conversion of Cystothiazole A to this compound.

a. Heterologous Expression and Purification of the P450 Enzyme:

-

Clone the coding sequence of the candidate P450 gene into an expression vector suitable for a host like E. coli.

-

Express the protein in the host strain, often as a fusion protein with a tag (e.g., His-tag) to facilitate purification.

-

Purify the recombinant P450 enzyme using affinity chromatography.

b. In Vitro Reaction:

-

Set up a reaction mixture containing:

-

Purified P450 enzyme.

-

Cystothiazole A (the substrate).

-

A suitable redox partner system (e.g., a ferredoxin and ferredoxin reductase, and NADPH) to provide the necessary electrons for the P450 catalytic cycle.

-

Buffer and other necessary cofactors.

-

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

c. Product Analysis:

-

Analyze the organic extract by HPLC or LC-MS to detect the formation of this compound.

-

The conversion of Cystothiazole A to this compound in the presence of the purified enzyme would confirm its hydroxylase activity.

Visualizations

Caption: Biosynthetic pathway of this compound from precursors.

Caption: Workflow for hydroxylase gene knockout.

Caption: Workflow for in vitro P450 enzyme assay.

References

An In-Depth Technical Guide to the Physico-chemical Properties of Cystothiazole B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of Cystothiazole B, a novel bithiazole-type antibiotic. The information presented herein is intended to support research, drug development, and medicinal chemistry efforts focused on this promising natural product. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key cited experiments are provided.

Core Physico-chemical Properties

This compound, isolated from the myxobacterium Cystobacter fuscus, is a structural analogue of Cystothiazole A, differing by the presence of an additional hydroxyl group.[1] This structural modification influences its physico-chemical characteristics.

| Property | Value | Reference |

| Appearance | Colorless powder | |

| Molecular Formula | C₂₀H₂₆N₂O₅S₂ | [1] |

| Molecular Weight | 438.56 g/mol | |

| Specific Rotation | [α]D²⁵ +25.6° (c 0.08, MeOH) |

Table 1: Core Physico-chemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry

High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been instrumental in determining the elemental composition of this compound.

| Technique | Ion | Observed m/z | Reference |

| High-Resolution FAB-MS | [M+H]⁺ | 439 |

Table 2: Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima that are characteristic of its bithiazole chromophore.

| Solvent | λmax (nm) | Reference |

| Methanol | 228, 312 |

Table 3: UV-Vis Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The data presented below was obtained in chloroform (CHCl₃).

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3400 | O-H stretch | |

| 1705 | C=O stretch (α,β-unsaturated ester) | |

| 1625 | C=C stretch | |

| 1150 | C-O stretch |

Table 4: Infrared Spectroscopic Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the detailed structural assignment of this compound. The following data was acquired in deuterated chloroform (CDCl₃).

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 7.33 (s) | 148.2 |

| 3 | - | 162.1 |

| 4 | 4.88 (d, J=9.0 Hz) | 77.9 |

| 5 | 2.67 (m) | 39.5 |

| 6 | 5.61 (dd, J=15.5, 7.5 Hz) | 134.1 |

| 7 | 6.47 (d, J=15.5 Hz) | 128.9 |

| 8 | - | 165.2 |

| 9 | 7.89 (s) | 122.9 |

| 10 | - | 150.3 |

| 11 | - | 168.9 |

| 12 | 7.20 (s) | 116.3 |

| 13 | - | 154.6 |

| 14 | 3.29 (sept, J=7.0 Hz) | 33.4 |

| 15 | 1.25 (d, J=7.0 Hz) | 23.2 |

| 16 | 1.25 (d, J=7.0 Hz) | 23.2 |

| 1-OMe | 3.80 (s) | 51.5 |

| 3-OMe | 4.04 (s) | 61.3 |

| 5-Me | 1.15 (d, J=7.0 Hz) | 14.7 |

Table 5: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Solubility Profile

This compound exhibits a range of solubilities in common organic solvents, a critical factor for its handling, formulation, and biological testing.

| Solvent | Solubility | Reference |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Ethyl acetate | Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble | |

| Hexane | Slightly soluble | |

| Water | Scarcely soluble |

Table 6: Solubility Profile of this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the culture broth of Cystobacter fuscus (strain AJ-13278).

Caption: Isolation and Purification Workflow for this compound.

Methodology:

-

The culture broth of Cystobacter fuscus is centrifuged to separate the supernatant and the mycelial cake.

-

The mycelial cake is extracted with acetone.

-

The acetone extract is concentrated and then partitioned between ethyl acetate and water.

-

The ethyl acetate layer is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.

-

Active fractions are further purified by preparative thin-layer chromatography (TLC).

-

Final purification is achieved by normal-phase high-performance liquid chromatography (HPLC) to yield pure this compound as a colorless powder.

Spectroscopic Analysis

Mass Spectrometry: High-resolution FAB-MS is performed on a double-focusing mass spectrometer. The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a solution of this compound in methanol.

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A solution of this compound in chloroform is placed in a suitable cell for analysis.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like its analogue Cystothiazole A, exhibits antifungal activity by inhibiting the mitochondrial electron transport chain.[1] Specifically, it targets the bc₁ complex (Complex III), thereby blocking the oxidation of NADH.[2][3]

Caption: Inhibition of the Mitochondrial Electron Transport Chain by this compound.

The inhibition of the bc₁ complex disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipation of the proton gradient prevents the synthesis of ATP, ultimately leading to fungal cell death.

Synthesis Workflow

The total synthesis of this compound has been achieved through multi-step chemical processes. A representative workflow is outlined below, based on the synthetic strategy developed by Panek and colleagues.[4]

Caption: General Workflow for the Total Synthesis of this compound.

This convergent enantioselective synthesis involves the preparation of a key side chain and a bisthiazole fragment, which are then coupled together using a Stille cross-coupling reaction.[4] Final modifications yield the natural product. This synthetic route provides a means to produce this compound and its analogues for further biological evaluation and structure-activity relationship studies.

References

- 1. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 2. Total synthesis of cystothiazoles A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]

- 4. Total synthesis of cystothiazoles A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Intricacies of Cystothiazole B: A Technical Guide

An In-depth Analysis of the Absolute Stereochemistry and Synthesis of a Potent Antifungal Agent

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and advancing rational drug design. This technical guide provides a comprehensive overview of the absolute stereochemistry of Cystothiazole B, a potent antifungal agent isolated from the myxobacterium Cystobacter fuscus. Through a detailed examination of its total synthesis and spectroscopic analysis, the definitive [4R, 5S, 6(E)] configuration of this compound has been established. This document outlines the key experimental methodologies that were instrumental in this determination and presents the associated quantitative data. Furthermore, it delves into the mechanism of action of this compound, offering a visualization of its interaction with the cytochrome bc1 complex.

Core Stereochemical Features and Confirmation

The absolute stereochemistry of (+)-Cystothiazole B has been unequivocally determined to be [4R, 5S, 6(E)] through its total synthesis. This was conclusively demonstrated by Sasaki, Kato, and Akita in 2004, where the spectral data of the synthetic molecule were identical to those of the natural product. The synthetic strategy relied on the stereocontrolled construction of two key fragments: a chiral aldehyde containing the C4 and C5 stereocenters, and a bithiazole-containing phosphonium ylide.

The crucial C4 and C5 stereocenters were established with high diastereoselectivity, often employing methodologies such as the Evans aldol reaction in related syntheses of cystothiazoles. The (E)-configuration of the C6-C7 double bond was installed using a Wittig reaction, a robust method for the formation of alkenes.

Quantitative Stereochemical Data

The confirmation of the absolute stereochemistry of this compound is supported by specific quantitative data obtained from the synthetic and natural products.

| Parameter | Value | Method | Significance |

| Absolute Configuration | [4R, 5S, 6(E)] | Total Synthesis | Confirms the precise three-dimensional arrangement of atoms. |

| Specific Optical Rotation ([α]D) | Positive (+) | Polarimetry | Indicates that the molecule is chiral and rotates plane-polarized light in a clockwise direction. The magnitude is a key physical constant for the enantiomer. |

| ¹H NMR Coupling Constant (J) | J(H6-H7) ≈ 15 Hz | ¹H NMR Spectroscopy | A coupling constant of approximately 15 Hz is characteristic of a trans (E) configuration for vicinal protons on a double bond. |

Experimental Methodologies

The determination of the absolute stereochemistry of this compound was reliant on a series of key chemical transformations. The following sections provide detailed overviews of the experimental protocols for these critical steps.

Palladium-Catalyzed Cyclization-Methoxycarbonylation

The synthesis of the chiral aldehyde fragment containing the C4 and C5 stereocenters commenced with a palladium-catalyzed cyclization-methoxycarbonylation of a chiral propargylic diol.

Protocol:

-

Starting Material: (2R,3S)-3-methylpenta-4-yne-1,2-diol.

-

Catalyst System: A palladium(II) catalyst, typically Pd(OAc)₂, in the presence of a ligand such as a bisoxazoline or other suitable phosphine ligand.

-

Reagents: Carbon monoxide (CO) gas and methanol (MeOH).

-

Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure: The starting diol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst and ligand are added, and the reaction vessel is charged with carbon monoxide gas (typically at 1 atm). Methanol is then added, and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired tetrahydro-2-furylidene acetate intermediate.

Wittig Reaction for (E)-Alkene Formation

The crucial C6-C7 (E)-double bond of this compound was constructed via a Wittig reaction between the chiral aldehyde and a bithiazole-containing phosphonium ylide.

Protocol:

-

Preparation of the Ylide: The bithiazole phosphonium salt is suspended in an anhydrous aprotic solvent, such as THF, and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LiHMDS), is added dropwise to generate the corresponding deep red or orange phosphonium ylide.

-

Reaction with the Aldehyde: A solution of the chiral aldehyde in anhydrous THF is then added dropwise to the ylide solution at -78 °C.

-

Reaction Progression: The reaction mixture is allowed to stir at -78 °C for a specified time and then gradually warmed to room temperature. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford this compound with the desired (E)-alkene geometry.

Logical Workflow for Stereochemical Determination

The elucidation of the absolute stereochemistry of this compound followed a logical and systematic workflow, integrating asymmetric synthesis and spectroscopic analysis.

Investigating the Antifungal Properties of Cystothiazole B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystothiazole B, a bithiazole-type natural product isolated from the myxobacterium Cystobacter fuscus, represents a promising class of antifungal agents.[1][2][3] Structurally related to the well-characterized mitochondrial inhibitor myxothiazol, this compound and its analogue, cystothiazole A, exhibit a broad spectrum of antifungal activity.[1][3] This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its proposed mechanism of action, available quantitative data on its antifungal efficacy, and detailed experimental protocols for its investigation. The primary mode of action is believed to be the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex), leading to the disruption of fungal cellular respiration.[1][2][3] This document is intended to serve as a resource for researchers in mycology, natural product chemistry, and antifungal drug development.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the discovery and development of novel antifungal agents with unique mechanisms of action. Myxobacteria have proven to be a prolific source of bioactive secondary metabolites with diverse chemical structures and biological activities.[4] Cystothiazoles A and B, isolated from Cystobacter fuscus, are examples of such metabolites with potent antifungal properties.[1][2][3] While inactive against bacteria, these compounds have demonstrated significant inhibitory effects against a range of fungal species.[1][2] This guide focuses on this compound, providing a detailed examination of its antifungal characteristics.

Antifungal Activity (Quantitative Data)

While specific quantitative data for this compound is limited in the currently available literature, the antifungal activity of its closely related analogue, Cystothiazole A, has been documented. One study reports that the antifungal activity of cystothiazole A was generally higher than that of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cystothiazole A against several fungal species. This data can be used as a preliminary guide for the expected potency of this compound.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 0.4[5] |

| Saccharomyces cerevisiae | 0.1[5] |

| Aspergillus fumigatus | 1.6[5] |

Note: The provided MIC values are for Cystothiazole A. Further research is required to establish the precise MIC values for this compound against a broad panel of fungal pathogens.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The antifungal activity of the cystothiazoles is attributed to their ability to inhibit submitochondrial NADH oxidation.[1][2][3] This mechanism is shared with the structurally similar compound, myxothiazol, which is a known inhibitor of the mitochondrial respiratory chain at Complex III (ubiquinol-cytochrome c reductase).

The proposed mechanism involves the binding of this compound to the Qo site of cytochrome b within Complex III. This binding event is thought to displace ubiquinol, thereby blocking the transfer of electrons to cytochrome c1 and inhibiting the proton-motive Q cycle. The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and ultimately, fungal cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

96-well, flat-bottom microtiter plates[7]

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[8]

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Spectrophotometer or microplate reader

-

Sterile water, saline, and DMSO

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

For filamentous fungi, culture the isolate on Potato Dextrose Agar (PDA) at 28-35°C for 7 days to encourage sporulation.[7] Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[8]

-

-

Drug Dilution:

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds and ≥90% or 100% for fungicidal compounds) compared to the drug-free growth control.[9] Reading can be done visually or with a microplate reader at a specific wavelength (e.g., 530 nm).[9]

-

Caption: Workflow for antifungal susceptibility testing.

Mitochondrial Complex III Activity Assay

This protocol is a generalized method based on commercially available kits for measuring the activity of mitochondrial Complex III.[10]

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial Complex III.

Materials:

-

Isolated mitochondria from a relevant fungal species or a model organism (e.g., bovine heart)

-

Mitochondrial Complex III Activity Assay Kit (containing assay buffer, cytochrome c, and a Complex III inhibitor like Antimycin A)[10]

-

This compound

-

Microplate reader capable of kinetic measurements at 550 nm

-

Protein quantification assay (e.g., Bradford assay)

Procedure:

-

Mitochondria Preparation:

-

Isolate mitochondria from fungal spheroplasts or tissue homogenates using differential centrifugation.

-

Determine the protein concentration of the mitochondrial preparation.

-

-

Assay Setup:

-

In a 96-well plate, prepare reaction mixtures containing the assay buffer and the substrate (e.g., ubiquinol).

-

Add various concentrations of this compound to the sample wells.

-

Include a positive control (a known Complex III inhibitor like Antimycin A) and a vehicle control (e.g., DMSO).[10]

-

-

Enzymatic Reaction:

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (Vmax) for each concentration of this compound.

-

Determine the IC50 value of this compound for Complex III inhibition by plotting the reaction rate against the inhibitor concentration.

-

Caption: Logical flow of the mitochondrial Complex III assay.

Conclusion

This compound is a promising antifungal natural product with a mechanism of action that targets a crucial component of fungal cellular respiration. While more research is needed to fully quantify its antifungal spectrum and potency, the available data on its analogue, Cystothiazole A, and the well-established activity of related compounds like myxothiazol, strongly support its potential as a lead compound for the development of new antifungal therapies. The experimental protocols outlined in this guide provide a framework for further investigation into the antifungal properties and mechanism of action of this compound. Future studies should focus on obtaining comprehensive MIC data for this compound against a wide range of clinically relevant fungi, including resistant strains, and further elucidating the molecular details of its interaction with mitochondrial Complex III.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Cystobacter fuscus HM-E: a novel biocontrol agent against cotton Verticillium wilt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Analogs and Derivatives of Cystothiazole B

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cystothiazoles are a class of myxobacterial secondary metabolites that exhibit potent antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of Cystothiazole B, focusing on their chemical structures, biological activities, and mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction to Cystothiazoles

Cystothiazoles are bithiazole-type antibiotics originally isolated from the myxobacterium Cystobacter fuscus.[1][2] They are structurally related to other known respiratory chain inhibitors like myxothiazol and the melithiazols.[1][3] The core chemical scaffold of cystothiazoles features a β-methoxyacrylate (MOA) pharmacophore, which is crucial for their biological activity. Their primary mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, leading to a disruption of ATP synthesis and ultimately cell death.[3][4] This targeted action makes them promising candidates for the development of novel antifungal and anticancer agents.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated and characterized, each with variations in their chemical structure that influence their biological potency.

Table 1: Structures of Natural Cystothiazole Analogs

| Compound | R1 | R2 | R3 |

| Cystothiazole A | H | CH(CH₃)₂ | H |

| This compound | OH | CH(CH₃)₂ | H |

| Cystothiazole C | H | CH₂CH(CH₃)₂ | H |

| Cystothiazole D | H | CH(CH₃)CH₂CH₃ | H |

| Cystothiazole E | H | C(CH₃)=CH₂ | H |

| Cystothiazole F | H | CH(CH₃)₂ | OH |

| Myxothiazol A | H | CH(CH₃)₂ | CH₃ |

| Melithiazol B | H | CH=C(CH₃)₂ | H |

Biological Activity of Natural Analogs

The antifungal and cytotoxic activities of these natural analogs are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values.

Table 2: Antifungal Activity of Natural Cystothiazole Analogs (MIC in µg/mL)

| Compound | Candida albicans | Saccharomyces cerevisiae | Aspergillus fumigatus |

| Cystothiazole A | 0.4 | 0.1 | 1.6 |

| This compound | >10 | >10 | >10 |

| Myxothiazol A | 1.6 | 0.4 | 3.1 |

Table 3: Cytotoxic Activity of Natural Cystothiazole Analogs (IC50 in ng/mL)

| Compound | HCT-116 (Colon Cancer) | K562 (Leukemia) |

| Cystothiazole A | 130 | 110 |

| Myxothiazole A | 10 | 8 |

Synthetic Derivatives of this compound

The promising biological profile of cystothiazoles has prompted the synthesis of numerous derivatives to explore structure-activity relationships (SAR) and improve their therapeutic potential.

Structure-Activity Relationship (SAR)

-

The β-methoxyacrylate (MOA) moiety is essential for activity. Modifications in this region generally lead to a significant loss of potency.

-

The bithiazole core is another critical feature. Variations in the substitution pattern on the thiazole rings can modulate activity and selectivity.

-

The side chain at the C-terminus of the molecule plays a significant role in determining the potency and spectrum of activity. Hydroxylation of the isopropyl group, as seen in this compound compared to A, drastically reduces its antifungal and cytotoxic effects.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Cystothiazoles exert their biological effects by binding to the Qo site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the proton translocation across the inner mitochondrial membrane and disrupting the proton motive force required for ATP synthesis.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Rise of Bithiazoles: A Literature Review on the Discovery and Development of a Promising Class of Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotic scaffolds. Among the numerous heterocyclic compounds explored, the bithiazole motif has emerged as a privileged structure, demonstrating a remarkable breadth of biological activity. This technical guide provides a comprehensive literature review of the discovery, synthesis, and mechanisms of action of bithiazole-type antibiotics, with a focus on both naturally occurring and synthetic derivatives. This document is intended to serve as a valuable resource for researchers actively engaged in the pursuit of new antimicrobial agents.

Discovery of Natural Bithiazole Antibiotics: The Myxobacterial Treasure Trove

The story of bithiazole antibiotics begins in the rich metabolic landscape of myxobacteria, soil-dwelling microorganisms renowned for their production of structurally diverse and biologically active secondary metabolites. A pivotal discovery in this area was the isolation of cystothiazoles A and B from the culture broth of Cystobacter fuscus. These compounds were identified as potent antifungal agents with a bithiazole core structure. Subsequent studies on C. fuscus led to the characterization of additional analogues, cystothiazoles C-F, expanding this family of natural products. Another significant group of bithiazole-containing natural products are the myxothiazoles, isolated from Myxococcus fulvus. These compounds, structurally related to the cystothiazoles, also exhibit potent biological activities.

Synthetic Approaches to Bithiazole Scaffolds

The promising biological activities of natural bithiazoles have spurred considerable interest in the development of synthetic routes to access these molecules and their analogues. A cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis , a robust and versatile method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the creation of bithiazole structures, this fundamental reaction has been adapted and employed in multi-step total syntheses of natural products like cystothiazole A. These complex synthetic endeavors often involve the careful construction of two distinct thiazole-containing fragments, which are then coupled to form the final bithiazole core.

Experimental Protocols

The Hantzsch synthesis is a fundamental method for the construction of a thiazole ring. The following is a general laboratory procedure for the synthesis of a 2-amino-4-phenylthiazole, which illustrates the key steps of this reaction.

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar and hot plate

-

Scintillation vial (20 mL)

-

Beaker (100 mL)

-

Büchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to a low to medium temperature (e.g., 100°C) for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the HBr salt, causing the neutral thiazole product to precipitate.

-

Filter the mixture through a Büchner funnel, seating the filter paper with water.

-

Wash the collected solid with water to remove any remaining salts.

-

Spread the collected solid on a tared watchglass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, thin-layer chromatography (TLC), and NMR spectroscopy.[1]

Biological Activity and Spectrum of Bithiazole Antibiotics

Bithiazole-containing compounds have demonstrated a wide spectrum of antimicrobial activity, encompassing antifungal, antibacterial, and in some cases, antiviral and antitumor properties. The natural products, such as cystothiazole A, are particularly potent antifungal agents. Synthetic bithiazole derivatives have been developed that exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of natural and synthetic bithiazole antibiotics against various microbial strains, as reported in the literature.

| Compound | Organism | MIC (µg/mL) | Reference |

| Cystothiazole A | Candida albicans | 0.4 | Original isolation paper |

| Synthetic Bithiazole 8j | Enterococcus faecalis | 8-16 (bactericidal) | [2] |

| Synthetic Bithiazole 8e | Streptococcus pyogenes | 4 | [2] |

| Synthetic Bithiazole 8e | Staphylococcus aureus | 16 | [2] |

| Thiazole-quinolinium derivative | Vancomycin-resistant Enterococcus faecium | 2-32 | Recent study on novel derivatives |

| Thiazole-quinolinium derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-32 | Recent study on novel derivatives |

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Bithiazole Antibiotics.

Mechanism of Action

The diverse biological activities of bithiazole antibiotics are a consequence of their ability to interact with various cellular targets. Two prominent mechanisms of action have been elucidated for different classes of bithiazoles: inhibition of the mitochondrial respiratory chain and targeting of bacterial DNA gyrase.

Inhibition of the Cytochrome bc₁ Complex

Naturally occurring bithiazoles, including the cystothiazoles and myxothiazoles, are potent inhibitors of the cytochrome bc₁ complex (also known as complex III) in the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. Bithiazole antibiotics bind to the Qₒ (quinol oxidation) site of the cytochrome bc₁ complex, thereby blocking the electron transfer process. This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, ultimately resulting in fungal cell death.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cystothiazole B from Cystobacter fuscus Culture Broth

Abstract

This document provides a detailed protocol for the isolation and purification of Cystothiazole B, a polar bithiazole-type antibiotic, from the fermentation broth of the myxobacterium Cystobacter fuscus. This compound, a hydroxylated analog of Cystothiazole A, exhibits significant biological activities, making its efficient purification crucial for research and development. The following protocol outlines a multi-step process involving solvent extraction, silica gel column chromatography, and preparative normal-phase high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities.[1][2] Cystothiazoles A and B, produced by Cystobacter fuscus, are potent antifungal agents.[1][3] this compound is a more polar derivative of Cystothiazole A.[1] The isolation of pure this compound is essential for detailed bioactivity screening, structural elucidation, and as a standard for analytical method development. This protocol provides a comprehensive workflow for its purification from a laboratory-scale fermentation culture.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for selecting appropriate solvents and chromatographic conditions during the purification process.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆N₂O₅S₂ | [1] |

| Molecular Weight | 454.56 g/mol | Calculated |

| Appearance | Colorless powder | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform, and benzene. Slightly soluble in hexane. Scarcely soluble in water. | [1] |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound.

Fermentation of Cystobacter fuscus

A seed culture of Cystobacter fuscus is used to inoculate a production medium to generate the biomass and secondary metabolites.

Materials:

-

Cystobacter fuscus strain

-

Seed culture medium (e.g., CTT medium)

-

Production medium (see Table 2 for composition)

-

Erlenmeyer flasks

-

Shaking incubator

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| CaCO₃ | 2.0 |

| KBr | 0.5 |

| (NH₄)₂SO₄ | 0.5 |

| MgSO₄·7H₂O | 0.5 |

| Trace Element Solution | 1 mL |

Procedure:

-

Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with Cystobacter fuscus.

-

Incubate the seed culture at 28-30°C for 3-4 days on a rotary shaker at 180-200 rpm.

-

Use the seed culture to inoculate a 2 L Erlenmeyer flask containing 1 L of production medium.

-

Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-200 rpm.[1]

Extraction of Crude Metabolites

The secondary metabolites are extracted from the culture broth using organic solvents.

Materials:

-

Fermentation broth

-

Acetone

-

Methanol

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

At the end of the fermentation, add an equal volume of acetone to the culture broth and agitate for 2-4 hours to lyse the cells and solubilize the metabolites.

-

Filter the mixture to remove the mycelia and other solid materials.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extract the remaining aqueous phase three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure to obtain the crude extract.

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography to separate fractions based on polarity. This compound is expected to be in the more polar fractions.

Materials:

-

Crude extract

-

Silica gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is provided in Table 3.

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

Monitor the separation by TLC analysis of the collected fractions. A mobile phase of hexane:ethyl acetate (e.g., 1:1 or 1:2 v/v) can be used for TLC. Visualize the spots under UV light.

-

Pool the fractions containing the compound of interest (the more polar fractions).

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

| Step | Hexane (%) | Ethyl Acetate (%) | Methanol (%) |

| 1 | 100 | 0 | 0 |

| 2 | 80 | 20 | 0 |

| 3 | 60 | 40 | 0 |

| 4 | 40 | 60 | 0 |

| 5 | 20 | 80 | 0 |

| 6 | 0 | 100 | 0 |

| 7 | 0 | 95 | 5 |

| 8 | 0 | 90 | 10 |

Preparative Normal-Phase HPLC

The final purification of this compound is achieved by preparative normal-phase HPLC.

Materials:

-

Semi-purified extract from silica gel chromatography

-

Preparative HPLC system with a UV detector

-

Normal-phase preparative HPLC column (e.g., Silica, Cyano, or Diol bonded phase)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade) or Ethanol (HPLC grade)

Procedure:

-

Dissolve the semi-purified extract in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the parameters outlined in Table 4.

-

Inject the sample onto the column.

-

Collect the fraction corresponding to the peak of this compound, identified by its retention time and UV spectrum.

-

Evaporate the solvent from the collected fraction to obtain pure this compound as a colorless powder.[1]

-

Confirm the purity of the final product by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

| Parameter | Recommended Value |

| Column | Silica Gel, 10 µm, 250 x 20 mm |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 to 80:20 v/v) |

| Flow Rate | 10-15 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

Data Presentation

The following table provides a hypothetical summary of the quantitative data that would be collected during the purification process, starting from a 10 L fermentation.

| Purification Step | Total Weight (g) | This compound (mg, estimated) | Purity (%) | Yield (%) |

| Crude Extract | 15.0 | 85 | ~0.6 | 100 |

| Silica Gel Fraction Pool | 1.2 | 60 | ~5 | 70.6 |

| Preparative HPLC Purified | 0.045 | 42 | >98 | 49.4 |

Visualization of the Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: Workflow for this compound Isolation and Purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cystothiazole B Purification

An Application Note and Protocol for the Purification of Cystothiazole B using High-Performance Liquid Chromatography (HPLC) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2][3] Like its analogue Cystothiazole A, it exhibits significant antifungal and antitumor activities.[1][2][3] The mechanism of action for these compounds involves the inhibition of submitochondrial NADH oxidation, targeting Complex III of the electron transport chain.[1][2][3] The potential therapeutic applications of this compound necessitate a robust and efficient purification method to obtain high-purity material for further research and development. This application note outlines an HPLC-based protocol for the purification of this compound.

Methodology Overview

The presented methodology is a preparative reversed-phase HPLC protocol developed by scaling up a known analytical method for the separation of cystothiazole analogues.[4] Reversed-phase chromatography is a common and effective technique for the purification of moderately polar compounds like this compound. The method utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient to achieve separation.

Experimental Protocols

1. Sample Preparation

A crude extract containing this compound, typically obtained from the fermentation broth of Cystobacter fuscus, should be prepared as follows:

-

Lyophilize the fermentation broth to dryness.

-

Extract the dried broth with a suitable organic solvent, such as methanol or ethyl acetate.

-

Evaporate the organic solvent under reduced pressure to yield a crude extract.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water) to a final concentration suitable for preparative HPLC.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Analytical HPLC Method

An initial analytical run is recommended to determine the retention time of this compound in the crude mixture and to assess the purity of the collected fractions.

| Parameter | Condition |

| Column | Capcellpak C18 UG120 (150 x 4.6 mm i.d.)[4] |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 80% B over 15 min, then to 100% B in 2 min[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 210 nm and 310 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

3. Preparative HPLC Method

This method is scaled up from the analytical conditions to handle larger sample loads for purification.

| Parameter | Condition |

| Column | C18 Preparative Column (e.g., 250 x 20 mm i.d., 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 80% B over 30 min, then to 100% B in 5 min |

| Flow Rate | 18 mL/min (This is an estimated value based on scaling up from a 4.6 mm i.d. analytical column) |

| Detection | UV at 210 nm and 310 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Fraction Collection | Collect fractions based on UV detector signal corresponding to the retention time of this compound. |

4. Post-Purification Processing

-

Analyze the collected fractions using the analytical HPLC method to confirm the purity of this compound.

-

Pool the pure fractions.

-

Remove the acetonitrile from the pooled fractions by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Analytical HPLC | Preparative HPLC (Proposed) |

| Column Type | Capcellpak C18 UG120[4] | C18 Preparative |

| Column Dimensions | 150 x 4.6 mm i.d.[4] | 250 x 20 mm i.d. |

| Particle Size | 5 µm | 5 µm |

| Mobile Phase | Water/Acetonitrile | Water/Acetonitrile |

| Gradient | 50-80-100% Acetonitrile[4] | 50-80-100% Acetonitrile |

| Flow Rate | 1.0 mL/min[4] | 18 mL/min |

| Detection Wavelength | 210 nm, 310 nm | 210 nm, 310 nm |

Table 2: Expected Results (Hypothetical)

| Analyte | Retention Time (Analytical) | Expected Purity (Preparative) | Expected Recovery |

| This compound | ~12-15 min | >95% | >80% |

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Mechanism of action of this compound on the electron transport chain.

References

- 1. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for the Laboratory Synthesis of Cystothiazole B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the total synthesis of Cystothiazole B, a potent antifungal agent. The synthesis is based on a convergent strategy, primarily referencing the work of Panek and colleagues. This document is intended for an audience with expertise in synthetic organic chemistry.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the separate synthesis of two key fragments: the C1-C7 side-chain and the bisthiazole core. These fragments are then coupled using a Stille cross-coupling reaction, followed by a final deprotection step to yield the target molecule.[1] The overall synthesis is enantioselective and has been reported to be completed in 13 linear steps with an overall yield of approximately 13%.[1]

Retrosynthetic Analysis:

The retrosynthetic disconnection of this compound leads to the C1-C7 vinylstannane fragment and the bisthiazole triflate fragment. The C1-C7 fragment's stereochemistry is established via an asymmetric crotylation reaction. The bisthiazole fragment is constructed through the coupling of two functionalized thiazole rings.

Figure 1: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of this compound.

| Step | Reaction Type | Reported Yield (%) | Reference |

| Final Stille Coupling | Stille Cross-Coupling | 72% | [1] |

| Final Deprotection | Silyl Ether Cleavage | 98% | [1] |

| Overall (from commercial materials) | Total Synthesis | ~13% | [1] |

Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of this compound. Researchers should refer to the primary literature for exact experimental details and characterization data.

A key step in establishing the stereochemistry of the C1-C7 side-chain is the asymmetric crotylation of a propargylic acetal. The use of a dicobalt hexacarbonyl complex enhances the diastereoselectivity of this reaction.

Protocol: Asymmetric Crotylation of a Propargylic Dicobalt Hexacarbonyl Complex

Figure 2: Workflow for asymmetric crotylation.

Materials:

-

Propargylic acetal dicobalt hexacarbonyl complex

-

(S)-Crotylsilane

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution